molecular formula C23H38O6 B2676905 Boc-C1-PEG3-C4-OBn

Boc-C1-PEG3-C4-OBn

Cat. No.: B2676905
M. Wt: 410.5 g/mol
InChI Key: RBTVTEMDPRBJLY-UHFFFAOYSA-N
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Description

Boc-C1-PEG3-C4-OBn, also known as PROTAC Linker 15, is a compound used primarily as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are molecules designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system within cells. This compound is characterized by its polyethylene glycol (PEG) composition, which provides flexibility and solubility to the PROTAC molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-C1-PEG3-C4-OBn involves multiple steps, starting with the protection of functional groups and the formation of the PEG chain. The typical synthetic route includes:

    Protection of Hydroxyl Groups: The hydroxyl groups are protected using tert-butyloxycarbonyl (Boc) groups.

    Formation of PEG Chain: The PEG chain is formed by linking ethylene glycol units.

    Coupling Reactions: The PEG chain is coupled with benzyl groups and other functional groups to form the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Boc-C1-PEG3-C4-OBn undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl group can be substituted with other functional groups.

    Deprotection Reactions: The Boc groups can be removed under acidic conditions to expose the hydroxyl groups.

    Coupling Reactions: The compound can be coupled with other molecules to form PROTACs.

Common Reagents and Conditions

    Acidic Conditions: Used for deprotection of Boc groups.

    Base Catalysts: Used for substitution reactions.

    Solvents: Common solvents include dimethyl sulfoxide (DMSO) and dichloromethane (DCM).

Major Products

The major products formed from these reactions include various PROTAC molecules designed to target specific proteins for degradation .

Scientific Research Applications

Boc-C1-PEG3-C4-OBn has a wide range of scientific research applications, including:

    Chemistry: Used in the synthesis of PROTACs for studying protein degradation mechanisms.

    Biology: Employed in cellular studies to investigate the role of specific proteins.

    Medicine: Potential therapeutic applications in targeting disease-related proteins for degradation.

    Industry: Used in the development of new drugs and therapeutic agents.

Mechanism of Action

Boc-C1-PEG3-C4-OBn functions as a linker in PROTAC molecules. The mechanism involves:

Comparison with Similar Compounds

Similar Compounds

    Boc-C2-PEG4-C5-OBn: Another PROTAC linker with a slightly different PEG chain length.

    Boc-C3-PEG5-C6-OBn: A PROTAC linker with a longer PEG chain and different functional groups.

Uniqueness

Boc-C1-PEG3-C4-OBn is unique due to its specific PEG chain length and functional groups, which provide optimal flexibility and solubility for PROTAC synthesis. Its specific structure allows for efficient binding and degradation of target proteins.

Properties

IUPAC Name

tert-butyl 2-[2-[2-(6-phenylmethoxyhexoxy)ethoxy]ethoxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H38O6/c1-23(2,3)29-22(24)20-28-18-17-26-16-15-25-13-9-4-5-10-14-27-19-21-11-7-6-8-12-21/h6-8,11-12H,4-5,9-10,13-20H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTVTEMDPRBJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCOCCCCCCOCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H38O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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